molecular formula C6H3BrClFO B1378528 6-Bromo-3-chloro-2-fluorophenol CAS No. 186590-40-9

6-Bromo-3-chloro-2-fluorophenol

Cat. No.: B1378528
CAS No.: 186590-40-9
M. Wt: 225.44 g/mol
InChI Key: WAUJWVZWKHKUEK-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where phenol is treated with bromine and chlorine in the presence of a catalyst to introduce the bromine and chlorine atoms at specific positions on the aromatic ring . The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including halogenation and purification steps to ensure high purity and yield. The reaction conditions are optimized to achieve the desired substitution pattern on the phenol ring while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with sodium methoxide can yield methoxy-substituted phenols.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorophenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution reactions. In biological systems, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-chloro-2-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities compared to other halogenated phenols .

Properties

IUPAC Name

6-bromo-3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUJWVZWKHKUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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